
N6-Bz-5'-O-DMTr-3'-deoxyadenosine-2'-O-CED-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite involves multiple steps. The key steps include the protection of functional groups, the formation of the phosphoramidite linkage, and the final deprotection. The process typically starts with the protection of the 5’-hydroxyl group of deoxyadenosine using a dimethoxytrityl (DMTr) group. The N6 position is protected with a benzoyl (Bz) group. The 2’-hydroxyl group is then converted to a cyanoethyl (CED) phosphoramidite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Nucleophilic substitution reactions are involved in the formation of the phosphoramidite linkage
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophiles such as alcohols or amines under basic conditions
Major Products
The major products formed from these reactions include the desired phosphoramidite compound and various by-products that are removed during purification .
Scientific Research Applications
N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite has several scientific research applications:
Mechanism of Action
The mechanism of action of N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The compound acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression by interfering with cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect adenosine receptors and related signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-Bz-5’-O-DMTr-3’-deoxyadenosine-2’-O-CED-phosphoramidite is unique due to its specific structural modifications, which enhance its stability and functionality in nucleic acid synthesis. Unlike other adenosine analogs, it has a combination of protective groups that allow for precise control during oligonucleotide synthesis .
Properties
Molecular Formula |
C47H52N7O7P |
|---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m0/s1 |
InChI Key |
JVRBQNAFQWBIAU-NCXGNJMUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


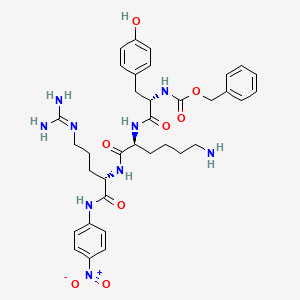
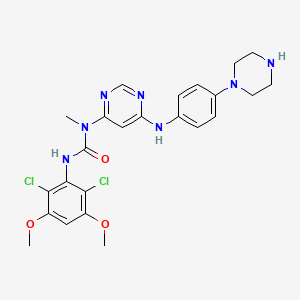
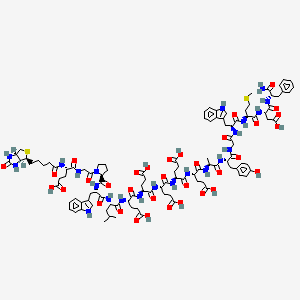
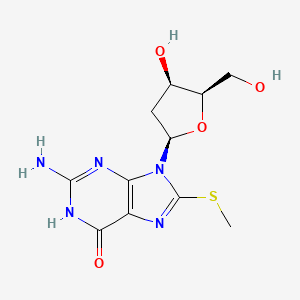


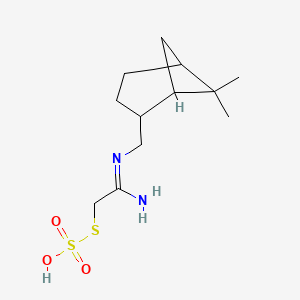
![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
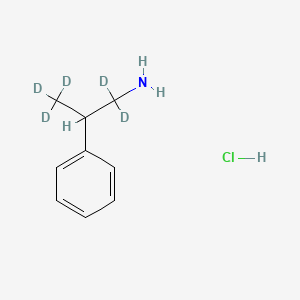
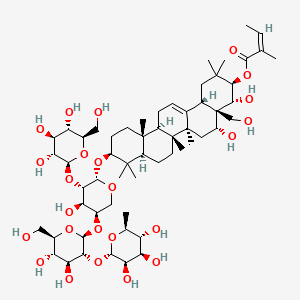
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
